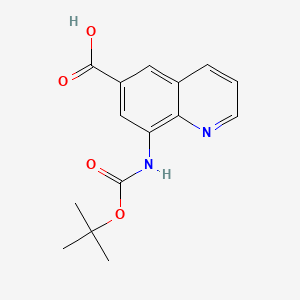
8-((Tert-butoxycarbonyl)amino)quinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid is a synthetic organic compound that features a quinoline core structure with a tert-butoxycarbonyl (Boc) protected amino group at the 8-position and a carboxylic acid group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Boc-Protected Amino Group: The amino group is introduced at the 8-position of the quinoline ring through a nucleophilic substitution reaction. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group.
Carboxylation at the 6-Position: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction, which can be performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 4-dimethylaminopyridine (DMAP)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield quinoline derivatives with hydroxyl groups.
Applications De Recherche Scientifique
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid has several scientific research applications, including:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Biological Studies: The compound is utilized in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity and potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.
Mécanisme D'action
The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-7-carboxylic acid
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-sulfonic acid
Uniqueness
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid is unique due to the specific positioning of the Boc-protected amino group and the carboxylic acid group on the quinoline ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-8-10(13(18)19)7-9-5-4-6-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
MVAPHJCQLYKPDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)C(=O)O)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















